Methyl (2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate
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Overview
Description
Methyl (2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring, an ethoxybenzamido group, and a carbamate moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is functionalized with methyl groups at the 4 and 5 positions. The introduction of the ethoxybenzamido group can be achieved through an amide coupling reaction, using reagents such as ethoxybenzoic acid and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The final step involves the formation of the carbamate group, which can be accomplished by reacting the intermediate with methyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the carbamate group suggests potential inhibition of enzymes that hydrolyze carbamates, while the thiophene ring could interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoro-4-nitrobenzoate
- Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate
Uniqueness
Methyl (2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is unique due to its combination of a thiophene ring with an ethoxybenzamido group and a carbamate moiety. This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
methyl N-[2-[(4-ethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-5-25-13-8-6-12(7-9-13)15(21)19-17-14(10(2)11(3)26-17)16(22)20-18(23)24-4/h6-9H,5H2,1-4H3,(H,19,21)(H,20,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLVGUVTTUHYEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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